Vatalanib metabolite M24, also known as 4-[(4-chloro-phenyl)amino]-phthalazin-1-yl]-pyridin-4-yl-methanol, is a significant metabolite derived from the antiangiogenic drug Vatalanib (PTK787/ZK-222584). Vatalanib is primarily recognized for its ability to inhibit all known vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis. The compound is classified as a small organic molecule and is currently under investigation for its therapeutic potential in treating various solid tumors .
Vatalanib metabolite M24 originates from the metabolic processes involving Vatalanib, which undergoes oxidative metabolism primarily through cytochrome P450 enzymes. The metabolite has been identified in various pharmacokinetic studies that analyze the absorption, distribution, metabolism, and excretion of Vatalanib .
Vatalanib metabolite M24 belongs to the class of organic compounds known as phthalazines. These compounds are characterized by a fused benzene ring and a pyridazine, forming a 2,3-benzodiazine skeleton. Specifically, M24 falls under the subclass of diazanaphthalenes and is related to other aromatic heteropolycyclic compounds .
The synthesis of Vatalanib metabolite M24 primarily occurs through the metabolic transformation of Vatalanib itself. The compound is generated via enzymatic reactions facilitated by cytochrome P450 enzymes during the drug's metabolism in the human body.
The metabolic pathway involves hydroxylation and subsequent conjugation reactions. High-performance liquid chromatography coupled with mass spectrometry has been utilized to identify and quantify M24 among other metabolites produced from Vatalanib . The specific reaction conditions and enzyme systems involved in this transformation are still subjects of ongoing research.
The molecular formula for Vatalanib metabolite M24 is , with a molecular weight of approximately 346.81 g/mol. The structure features a phthalazine core with a chlorophenyl substituent and a hydroxymethyl group attached to a pyridine ring.
Vatalanib metabolite M24 can participate in various chemical reactions typical for phenolic compounds and aromatic amines. These include:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions for these reactions often involve acidic or basic media depending on the desired transformation .
Vatalanib metabolite M24 exerts its effects primarily through inhibition of vascular endothelial growth factor receptor signaling pathways. This inhibition disrupts angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.
Vatalanib metabolite M24 has potential applications in scientific research focused on cancer therapeutics due to its role in inhibiting angiogenesis. Its study may lead to enhanced understanding of drug metabolism and efficacy in anti-cancer therapies.
Additionally, ongoing research into its pharmacokinetics could provide insights into optimizing dosing regimens for Vatalanib and similar compounds, ultimately improving clinical outcomes for patients with solid tumors .
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1